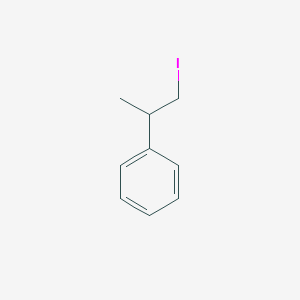
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a pyrimidine ring substituted with a hydroxy group and a piperidinylmethyl group, which may contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a piperidine derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine ring or the piperidinylmethyl group.
Substitution: The hydroxy group or the piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1h,3h)-dione
- 5-Hydroxy-6-(pyrrolidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione
- 5-Hydroxy-6-(azepan-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione
Uniqueness
Compared to similar compounds, 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione may exhibit unique properties due to the presence of the piperidinylmethyl group. This group can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable molecule for further research and development.
Eigenschaften
CAS-Nummer |
5753-19-5 |
|---|---|
Molekularformel |
C10H15N3O3 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
5-hydroxy-6-(piperidin-1-ylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O3/c14-8-7(11-10(16)12-9(8)15)6-13-4-2-1-3-5-13/h14H,1-6H2,(H2,11,12,15,16) |
InChI-Schlüssel |
FDCKTSLNTBOHKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C(=O)NC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)









![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)

